molecular formula C14H23NO3 B2774222 Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate CAS No. 2287247-20-3

Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate

Cat. No. B2774222
CAS RN: 2287247-20-3
M. Wt: 253.342
InChI Key: VCGWNUQUAWWCPQ-OUAUKWLOSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate, there are related compounds that have been synthesized. For example, the organic phase was added over a solution of tert-butyl (2 S,5 S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1 H-pyrrole-1-carboxylate (1.0 g, 3.275 mmol) in CH2Cl2 (10 mL), containing anhydrous NaHCO3 (1.65 g, 19.648 mmol) as a buffer. The suspension was stirred for 24 h at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl carbamate derivatives serve as important intermediates in the synthesis of complex molecules. For instance, these compounds are crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are significant for understanding nucleic acid chemistry and potential therapeutic applications (Ober et al., 2004). The synthesis process often involves intricate reactions that yield compounds with specific stereochemistry, highlighting the chemical versatility and application of tert-butyl carbamate derivatives in synthesizing biologically relevant molecules.

Physicochemical and Pharmacokinetic Modifications

The incorporation of tert-butyl groups into bioactive compounds, while common in medicinal chemistry, can influence the physicochemical and pharmacokinetic properties of these molecules. Research by Westphal et al. (2015) documents the comparative study of tert-butyl and several other substituents, showing how these modifications can affect drug efficacy and activity, underscoring the importance of careful substituent selection in drug design (Westphal et al., 2015).

Catalytic Applications and Chemical Transformations

Tert-butyl carbamate derivatives are also significant in catalysis and chemical transformations. For example, indium(III) halides have been identified as efficient catalysts for the N-tert-butoxycarbonylation of amines, a reaction important for protecting amines in synthetic chemistry. This process allows for the conversion of various amines to N-tert-butyl-carbamates under mild conditions, demonstrating the utility of tert-butyl carbamate derivatives in facilitating chemoselective transformations (Chankeshwara & Chakraborti, 2006).

Material Science Applications

In material science, tert-butyl carbamate derivatives have found applications in the development of sensory materials and nanofibers. Strong blue emissive nanofibers constructed from benzothiazole-modified tert-butyl carbazole derivatives have shown potential for the detection of volatile acid vapors. This indicates the role of tert-butyl carbamate derivatives in creating materials with specific optical properties, which could be useful in sensors and other electronic devices (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-8-7-9-5-4-6-10(11)12(9)16/h9-11H,4-8H2,1-3H3,(H,15,17)/t9-,10+,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGWNUQUAWWCPQ-OUAUKWLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCCC1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]2CCC[C@@H]1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate

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